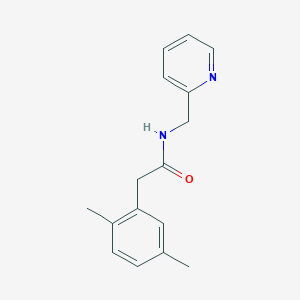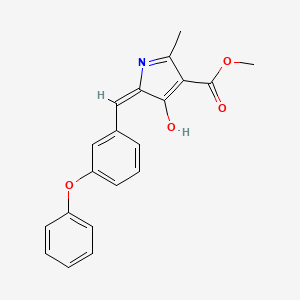
2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. It was first discovered in the late 1990s and has since been the subject of numerous scientific studies.
作用机制
The exact mechanism of action of 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to work by activating the STING (stimulator of interferon genes) pathway in immune cells. This leads to the production of interferons and other cytokines, which in turn activate other immune cells to attack cancer cells. 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the formation of blood vessels in tumors, which can help to starve them of nutrients and oxygen.
Biochemical and Physiological Effects
2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. It has been shown to increase the production of interferons and other cytokines, as well as activate various immune cells such as natural killer cells and T cells. 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the formation of blood vessels in tumors, which can help to starve them of nutrients and oxygen.
实验室实验的优点和局限性
One of the main advantages of 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide as an anti-cancer agent is its ability to activate the immune system to attack cancer cells. This makes it an attractive candidate for combination therapy with other anti-cancer agents. However, there are also some limitations to its use in lab experiments. For example, 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. It has also been shown to be sensitive to the tumor microenvironment, which can affect its efficacy.
未来方向
There are a number of future directions for research on 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of combination therapies that can enhance its anti-tumor activity. Another area of interest is the development of biomarkers that can predict which patients are most likely to benefit from treatment with 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide. Additionally, there is ongoing research into the mechanism of action of 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide, which could lead to the development of more effective anti-cancer agents in the future.
合成方法
2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(pyridin-2-ylmethyl)amine to form 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have potent anti-tumor activity in preclinical models of cancer, including lung, breast, and colon cancer. 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide works by activating the immune system to attack cancer cells, rather than directly killing them. This makes it an attractive candidate for combination therapy with other anti-cancer agents.
属性
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-6-7-13(2)14(9-12)10-16(19)18-11-15-5-3-4-8-17-15/h3-9H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYACFDPZCNNKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5975167.png)
![6-(4-bromophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5975174.png)
![3-cyclopentyl-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5975182.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4-methoxy-3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B5975187.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B5975206.png)
![2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B5975213.png)
![6-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5975219.png)
![(2-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}phenoxy)acetic acid](/img/structure/B5975223.png)
![4-[1-(1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)ethyl]morpholine](/img/structure/B5975230.png)
![2-chloro-N-({1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5975237.png)
![4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B5975249.png)
![N-[2-(2-cycloheptylidenehydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5975257.png)
![N-(2-methoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5975258.png)
